4-Iodopyrazole is a highly reactive, halogenated heterocyclic building block characterized by an iodine atom at the C4 position of the pyrazole ring. In industrial and pharmaceutical procurement, it is primarily sourced as a premium cross-coupling precursor for the synthesis of complex C4-substituted pyrazoles, which are ubiquitous motifs in modern kinase inhibitors and agrochemicals [1]. While the unsubstituted pyrazole or its chlorinated and brominated analogs are cheaper to procure, 4-iodopyrazole is specifically selected for its exceptional leaving-group ability. This property unlocks milder reaction conditions, lowers required transition-metal catalyst loading, and enables demanding C-heteroatom and C-C bond formations that fail or proceed poorly with lighter halogens [2].
Procurement teams often attempt to substitute 4-iodopyrazole with the more economical 4-bromopyrazole to reduce raw material costs. However, this substitution frequently leads to process failure in advanced intermediate manufacturing. The carbon-bromine bond in the electron-rich pyrazole ring is significantly less reactive toward oxidative addition by palladium and copper catalysts compared to the carbon-iodine bond [1]. Consequently, substituting with 4-bromopyrazole in demanding C-O alkoxylations or C-S thiolations typically results in drastic yield reductions, incomplete conversions, and complex impurity profiles that require expensive chromatographic purification, ultimately negating any upfront cost savings [2].
In the synthesis of pyrazol-4-thiols via Cu-mediated coupling with thiobenzoic acid, the choice of halogen dictates process viability. Under standardized conditions (10 mol% CuI, 110 °C), N-methyl-4-iodopyrazole delivers an 84% preparative yield with a clean crude profile[1]. In direct contrast, N-methyl-4-bromopyrazole yields less than 15% product, generating a high level of impurities that necessitate complex chromatographic purification [1].
| Evidence Dimension | Preparative yield and crude purity in Cu-mediated C-S coupling |
| Target Compound Data | 84% preparative yield, low impurities |
| Comparator Or Baseline | 4-Bromopyrazole analog (<15% yield, high impurities) |
| Quantified Difference | +69% absolute yield and elimination of required chromatography |
| Conditions | 10 mol% CuI, 110 °C, coupling with thiobenzoic acid |
For scale-up manufacturing of sulfur-linked pyrazole APIs, the iodo-precursor is strictly required to achieve viable yields and avoid prohibitive purification bottlenecks.
Direct alkoxylation at the C4 position of pyrazole is highly challenging. Studies evaluating the synthesis of withasomnine analogs demonstrated that while 4-iodo-1H-1-tritylpyrazole successfully undergoes CuI-catalyzed direct C4-alkoxylation with primary alcohols (achieving up to 66% yield), the corresponding 4-bromo-1H-1-tritylpyrazole is entirely ineffective (0% yield) under identical palladium or copper-catalyzed conditions [1].
| Evidence Dimension | Product yield in direct C4-alkoxylation |
| Target Compound Data | Up to 66% yield with primary alcohols |
| Comparator Or Baseline | 4-Bromopyrazole analog (0% yield / not effective) |
| Quantified Difference | Complete enablement vs. total reaction failure |
| Conditions | CuI-catalyzed reaction with primary alcohols at 130 °C |
Procuring the iodo-variant unlocks direct C-O functionalization routes, significantly shortening synthetic sequences for alkoxy-pyrazole targets compared to using bromo-analogs.
In the industrial synthesis of JAK inhibitors like Ruxolitinib, 4-iodopyrazole serves as a critical bifunctional building block. It undergoes highly regioselective N-alkylation (e.g., Michael addition to cyclopentylpropiolonitrile) while preserving the C4-iodo group. This intact iodo moiety is essential for subsequent late-stage Miyaura borylation or direct Suzuki-Miyaura cross-coupling, reacting with high efficiency where lighter halogens would require forcing conditions that degrade the chiral intermediate [1].
| Evidence Dimension | Reactivity in sequential functionalization |
| Target Compound Data | Enables sequential N-alkylation followed by >80% yield late-stage cross-coupling |
| Comparator Or Baseline | Lighter halogens require forcing conditions risking intermediate degradation |
| Quantified Difference | Preservation of chiral integrity and high step-yield |
| Conditions | Sequential Michael addition and Pd-catalyzed borylation/coupling |
4-Iodopyrazole's specific reactivity profile allows it to act as a stable placeholder during early-stage synthesis while remaining highly active for mild, late-stage palladium catalysis.
Based on its superior oxidative addition kinetics, 4-iodopyrazole is the mandatory starting material for synthesizing pyrazol-4-thiols and 4-alkoxypyrazoles via copper-catalyzed C-S and C-O cross-coupling. Attempting these syntheses with brominated analogs leads to reaction failure or sub-15% yields [1].
4-Iodopyrazole is highly suited for convergent API synthesis where sequential functionalization is required. It allows for initial N-alkylation (such as aza-Michael additions) while retaining the highly reactive C4-iodo group for subsequent, mild Suzuki-Miyaura borylation or cross-coupling, preserving sensitive chiral centers [2].
In pharmaceutical discovery, the reliable reactivity of the C-I bond ensures high conversion rates across diverse boronic acid coupling partners. 4-Iodopyrazole is prioritized over 4-bromopyrazole in automated Suzuki-Miyaura arrays to minimize false negatives caused by poor electrophile activation [2].
Irritant